REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH:10]([CH2:15][F:16])[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[F:16][CH2:15][CH:10]1[CH2:9][NH:8][CH2:13][CH2:12][N:11]1[CH3:14]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under hydrogen gas (H2) for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FCC1N(CCNC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |